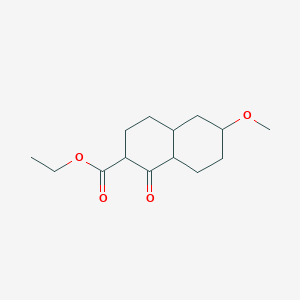![molecular formula C9H12N2O3 B14642540 Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 51749-22-5](/img/structure/B14642540.png)
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is a compound that belongs to the class of organic compounds known as phenylureas. It is structurally related to vanillin and is known for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products can vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:
NADPH Oxidase Inhibition: This compound inhibits the activity of NADPH oxidase, thereby reducing the production of reactive oxygen species and preventing oxidative stress.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Acetovanillone: Structurally similar but lacks the urea moiety.
Vanillin: Similar aromatic structure but different functional groups.
Hydroxyurea: Contains a hydroxyl group but differs in its overall structure and applications.
Uniqueness
Urea, [(4-hydroxy-3-methoxyphenyl)methyl]- is unique due to its combined properties of both urea and phenolic compounds, making it versatile in various chemical reactions and applications. Its ability to inhibit NADPH oxidase specifically sets it apart from other similar compounds .
Propiedades
Número CAS |
51749-22-5 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methoxyphenyl)methylurea |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-4-6(2-3-7(8)12)5-11-9(10)13/h2-4,12H,5H2,1H3,(H3,10,11,13) |
Clave InChI |
BHSVODXUUFNIPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


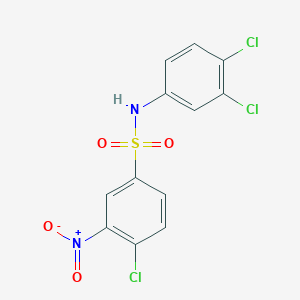
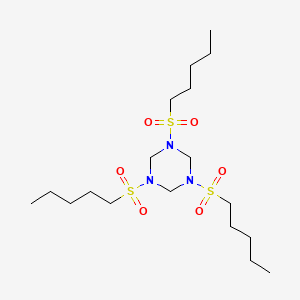
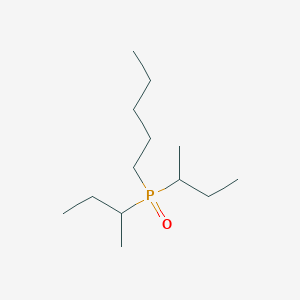
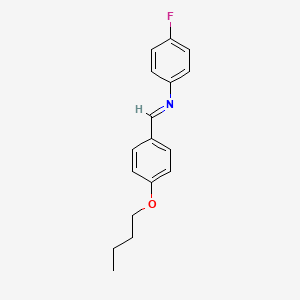
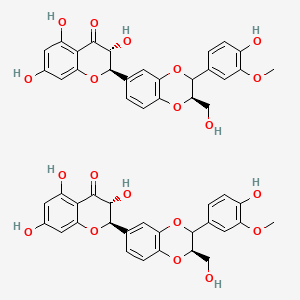



![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
